molecular formula C19H20N4O B5660913 (4Z)-3-METHYL-1-PHENYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4Z)-3-METHYL-1-PHENYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B5660913
M. Wt: 320.4 g/mol
InChI Key: NSJGCJXRJWCMNT-UHFFFAOYSA-N
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Description

(4Z)-3-METHYL-1-PHENYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-METHYL-1-PHENYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2,4,6-trimethylphenylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-METHYL-1-PHENYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazolone derivatives, while reduction could lead to hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-3-METHYL-1-PHENYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in assays to understand its interaction with biological targets.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It is being explored as a candidate for drug development, particularly in the treatment of inflammatory diseases and infections.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-3-METHYL-1-PHENYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. It may also interact with microbial cell membranes, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.

    2,4,6-Trimethylphenylhydrazine: Another precursor used in the synthesis.

    4-Methoxyphenethylamine: A structurally similar compound with different functional groups.

Uniqueness

What sets (4Z)-3-METHYL-1-PHENYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of a pyrazolone core with a hydrazine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

5-methyl-2-phenyl-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-12-10-13(2)17(14(3)11-12)20-21-18-15(4)22-23(19(18)24)16-8-6-5-7-9-16/h5-11,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJGCJXRJWCMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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